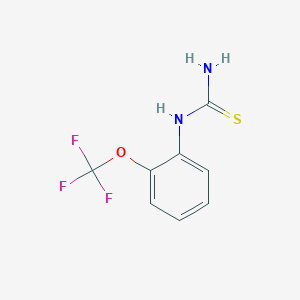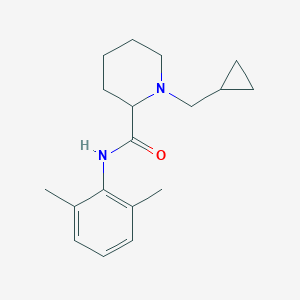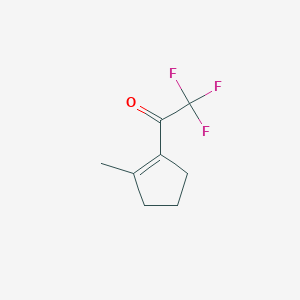
4-Cyanophenyl cyclopropyl ketone
描述
4-Cyanophenyl cyclopropyl ketone is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a cyano group. This compound is known for its unique reactivity due to the strained three-membered ring structure of the cyclopropane moiety. It is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanophenyl cyclopropyl ketone can be achieved through several methods. One common approach involves the α-cyclopropanation of ketones using hydrogen borrowing catalysis. This method includes the alkylation of a hindered ketone followed by intramolecular displacement of a pendant leaving group to form the cyclopropanated product . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes, such as iridium-catalyzed hydrogen borrowing, is common in industrial settings due to their efficiency and scalability.
化学反应分析
Types of Reactions: 4-Cyanophenyl cyclopropyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: 4-Cyanobenzoic acid.
Reduction: 4-Cyanophenyl cyclopropyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Cyanophenyl cyclopropyl ketone is utilized in scientific research for its versatility in organic synthesis. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique reactivity due to the cyclopropane ring makes it valuable in the development of new chemical entities and drug candidates.
作用机制
The mechanism of action of 4-cyanophenyl cyclopropyl ketone involves its reactivity with various nucleophiles and electrophiles. The strained cyclopropane ring is prone to ring-opening reactions, which can lead to the formation of more stable products. The cyano group can also participate in resonance stabilization, influencing the compound’s reactivity .
相似化合物的比较
- 4-Cyanophenyl methyl ketone
- 4-Cyanophenyl ethyl ketone
- 4-Cyanophenyl propyl ketone
Comparison: 4-Cyanophenyl cyclopropyl ketone is unique due to the presence of the cyclopropane ring, which imparts distinct reactivity compared to its linear counterparts. The strained ring structure makes it more reactive in certain chemical transformations, providing advantages in synthetic applications.
属性
IUPAC Name |
4-(cyclopropanecarbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFBDOSDKRVFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444959 | |
| Record name | 4-CYANOPHENYL CYCLOPROPYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170564-99-5 | |
| Record name | 4-(Cyclopropylcarbonyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170564-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-CYANOPHENYL CYCLOPROPYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)



![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)




![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)

![[2-(diethylaminomethyl)pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B66720.png)
![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)
